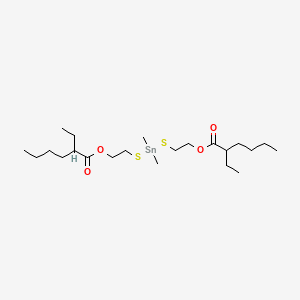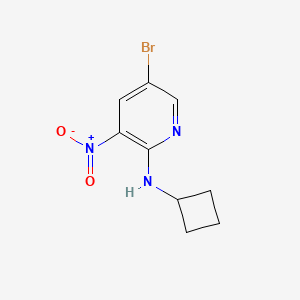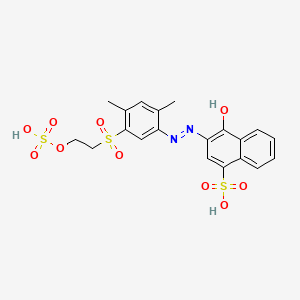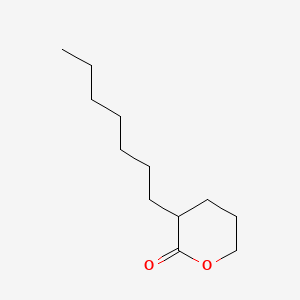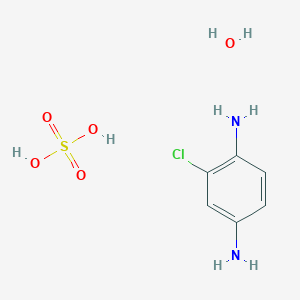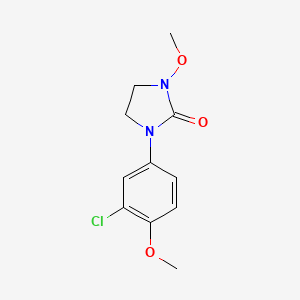![molecular formula C12H20N2Si B13793523 Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine is a chemical compound with the molecular formula C12H20N2Si. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a pyrrolidine ring, which in turn is connected to a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine typically involves the reaction of pyridine derivatives with trimethylsilyl reagents. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyridine and pyrrolidine rings can interact with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle containing nitrogen.
Pyrrolidine: A five-membered ring containing nitrogen.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group attached to various organic moieties.
Uniqueness
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine is unique due to the combination of the trimethylsilyl group, pyrrolidine ring, and pyridine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H20N2Si |
|---|---|
Molecular Weight |
220.39 g/mol |
IUPAC Name |
trimethyl-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]silane |
InChI |
InChI=1S/C12H20N2Si/c1-15(2,3)14-9-5-7-12(14)11-6-4-8-13-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3/t12-/m0/s1 |
InChI Key |
YANBKTMPGURWFR-LBPRGKRZSA-N |
Isomeric SMILES |
C[Si](C)(C)N1CCC[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
C[Si](C)(C)N1CCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)


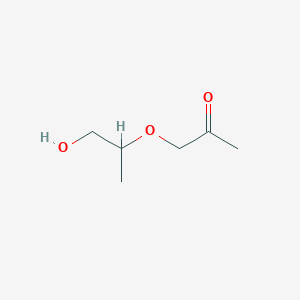
![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
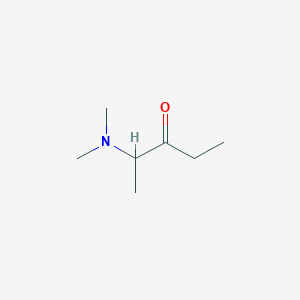
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
